N-Hydroxypropionimidamide

Catalog No.
S8006580
CAS No.
M.F
C3H8N2O
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxypropionimidamide

Product Name

N-Hydroxypropionimidamide

IUPAC Name

N'-hydroxypropanimidamide

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)

InChI Key

RLZPCFQNZGINRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)N

N-Hydroxypropionimidamide, also known as propionamidoxime, is a chemical compound with the molecular formula C₃H₈N₂O and a molar mass of 88.11 g/mol. It is characterized by its hydroxylamine functional group attached to a propionimidamide structure. The compound has a density of approximately 1.12 g/cm³ and is slightly soluble in water. Its chemical structure can be represented as follows:

  • CAS Number: 29335-36-2
  • InChI: InChI=1/C₃H₈N₂O/c1-2-3(4)5-6/h6H,2H2,1H3,(H₂,4,5)

The compound is sensitive to moisture (hygroscopic) and should be stored under inert gas conditions at low temperatures (2–8 °C) to maintain stability .

Typical of hydroxylamines and amides. Notably, it may undergo:

  • Oxidation: N-Hydroxypropionimidamide can be oxidized to form corresponding oxime derivatives or other nitrogen-containing compounds.
  • Condensation Reactions: It may react with aldehydes or ketones to form oximes, which are significant in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield propionic acid and other nitrogenous species.

These reactions highlight its utility as a building block in organic synthesis and medicinal chemistry .

N-Hydroxypropionimidamide exhibits notable biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Its hydroxylamine group is known to interact with various biological targets, potentially affecting:

  • Enzyme Inhibition: It may inhibit enzymes such as nitric oxide synthase, which plays a role in the production of nitric oxide, a critical signaling molecule in various physiological processes.
  • Antimicrobial Properties: Some studies suggest that compounds similar to N-Hydroxypropionimidamide have antimicrobial activity, making them candidates for further pharmacological exploration.

These properties indicate its potential application in drug development and therapeutic interventions .

Several methods exist for synthesizing N-Hydroxypropionimidamide:

  • Hydroxylation of Propionimidamide: This method involves the direct hydroxylation of propionimidamide using hydroxylamine hydrochloride in the presence of a base.
  • Refluxing with Hydroxylamine: Propionamidoxime can be synthesized by refluxing propionimidamide with hydroxylamine in an appropriate solvent.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields while minimizing byproducts.

These methods underscore the versatility and accessibility of synthesizing N-Hydroxypropionimidamide in laboratory settings .

N-Hydroxypropionimidamide finds applications across various fields:

  • Pharmaceuticals: As a potential lead compound for drug development due to its biological activity.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex nitrogen-containing compounds.
  • Analytical Chemistry: Employed in analytical techniques such as chromatography for detecting specific analytes.

Its diverse applications highlight its significance in both academic research and industrial settings .

Several compounds share structural similarities with N-Hydroxypropionimidamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
HydroxylamineH₃N·OHSimple structure; widely used as a reducing agent.
AcetamidoximeC₂H₅N₃OContains an acetyl group; used in organic synthesis.
N-HydroxyacetamideC₂H₅N₃OSimilar functional group; used in pharmaceuticals.

N-Hydroxypropionimidamide stands out due to its unique propionic acid derivative structure, which may confer distinct biological activities compared to these similar compounds. Its specific interactions and reactivity patterns make it a subject of interest for further research and application development .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

88.063662883 g/mol

Monoisotopic Mass

88.063662883 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-28-2023

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